molecular formula C20H39NO10 B1682600 Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid CAS No. 882847-13-4

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

Cat. No.: B1682600
CAS No.: 882847-13-4
M. Wt: 453.5 g/mol
InChI Key: FTTYOIHYERRXQB-UHFFFAOYSA-N
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Description

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known as t-Boc-N-amido-PEG6-acid, is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . It is a degradable ADC linker used in the synthesis of degradable antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker used in PROTAC synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C20H39NO10 . Its molecular weight is 453.52 .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 453.53 g/mol . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors .

Scientific Research Applications

Crystal Structure and Peptide Synthesis

The study of crystal structures of peptides, such as the C-terminal nonapeptide of alamethicin, provides insights into peptide folding and stability, which is crucial for designing synthetic peptides for various applications (Bosch et al., 1985). This knowledge is instrumental in the synthesis of peptides with specific biological activities.

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonylation is a key reaction in peptide synthesis, enabling the protection of amines during the synthesis process. This technique is environmentally benign and efficient, showcasing the importance of Boc-protected amino acids in peptide synthesis (Heydari et al., 2007).

Synthesis of Redox-active Peptides

The incorporation of redox-active amino acids into peptide assemblies to study photoinitiated electron or energy transfer illustrates the versatility of peptide synthesis in creating functional materials for energy and sensor applications (McCafferty et al., 1995).

Development of β-Peptides

Research on β-peptides consisting of geminally disubstituted β-amino acids highlights the exploration of peptide secondary structure beyond natural α-amino acids, contributing to the development of novel peptides with enhanced stability and biological activity (Seebach et al., 1998).

Electrophilic Amination and Peptide Modification

Studies on the electrophilic amination of amino acids and their derivatives using efficient NH-Boc transfer reagents demonstrate the importance of Boc-protected amino acids in the synthesis of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Mechanism of Action

Target of Action

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a complex compound that primarily targets primary amine groups . These groups play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction leads to significant changes in the biochemical properties of the target molecules.

Pharmacokinetics

The presence of the hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to form amide bonds, with mild acidic conditions being optimal for the deprotection of the Boc group to form the free amine .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYOIHYERRXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373187
Record name 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-13-4
Record name 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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